Cas no 2221-95-6 (Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-)
2221-95-6 structure
Product Name:Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
CAS-Nr.:2221-95-6
MF:C19H34
MW:262.473266124725
CID:278178
PubChem ID:6451376
Update Time:2025-04-19
Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
- (2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene
- Fichtelite
- 18-Nor-abietan,Fichtelit
- 18-Norabietane
- Fichtelite500µg
- UNII-24ST878V9I
- (1S,4aS,4bS,7S,8aS,10aS)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene
- (1S,4AS,4BS,7S,8AS,10AS)-1,4A-DIMETHYL-7-(PROPAN-2-YL)-TETRADECAHYDROPHENANTHRENE
- PHENANTHRENE, TETRADECAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, (1S-(1.ALPHA.,4A.ALPHA.,4B.BETA.,7.BETA.,8A.ALPHA.,10A.BETA.))-
- Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S-(1alpha,4aalpha,4bbeta,7beta,8aalpha,10abeta))-
- Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1S-(1.alpha.,4a.alpha.,4b.beta.,7.beta.,8a.alpha.,10a.beta.)]-
- Fichtelit
- HTNCYKZTYXSRHL-DYKIIFRCSA-N
- Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
- DTXSID70176761
- Q4553717
- 2221-95-6
- FICHTELITE [MI]
- 24ST878V9I
-
- Inchi: 1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1
- InChI-Schlüssel: HTNCYKZTYXSRHL-DYKIIFRCSA-N
- Lächelt: [C@]12(C)CCC[C@H](C)[C@@H]1CC[C@H]1C[C@@H](C(C)C)CC[C@H]21
Berechnete Eigenschaften
- Genaue Masse: 262.26600
- Monoisotopenmasse: 262.266051085g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 1
- Komplexität: 318
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- Dichte: d422 0.9380
- Schmelzpunkt: 45-46°
- Siedepunkt: bp43 235-236°
- Brechungsindex: nD20 1.5052
- PSA: 0.00000
- LogP: 5.91120
- Spezifische Rotation: D +19°
Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- Verwandte Literatur
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
2221-95-6 (Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-) Verwandte Produkte
- 768-91-2(1-Methyl Adamantane)
- 473-55-2(Pinane(endo+exo))
- 1687-34-9(1-Ethyl-3-methyladamantane)
- 707-35-7(1,3,5-Trimethyladamantane)
- 10281-53-5(Bicyclo[3.1.1]heptane,2,6,6-trimethyl-, (1S,2S,5S)-)
- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))
- 702-79-4(1,3-Dimethyladamantane)
- 6876-13-7(cis-Pinane)
- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz